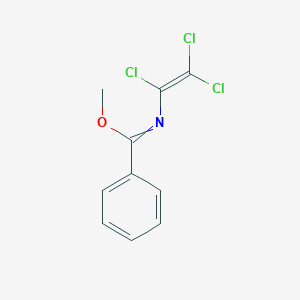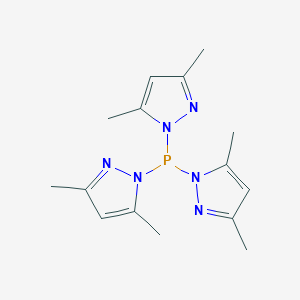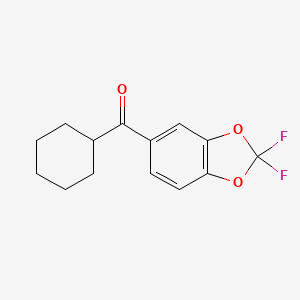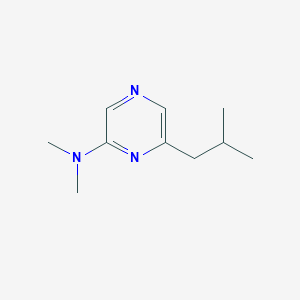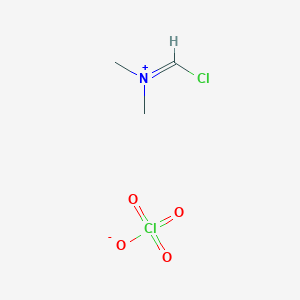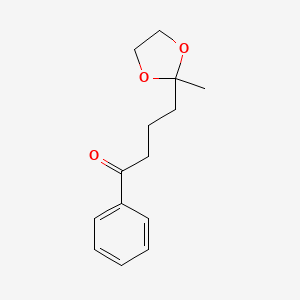
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The phenylbutanone moiety can be introduced through a Friedel-Crafts acylation reaction, where a phenyl group is attached to the butanone backbone using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that utilize inexpensive starting materials and readily attainable reaction conditions . The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The dioxolane ring can act as a reactive intermediate, participating in various chemical transformations. The phenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: A related compound with a methyl group at the 2-position.
4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanol: A structurally similar compound with a butanol moiety instead of butanone.
Uniqueness
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a butanone moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
53857-10-6 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-(2-methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H18O3/c1-14(16-10-11-17-14)9-5-8-13(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
Clave InChI |
QUBWUXQJYVQCRY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


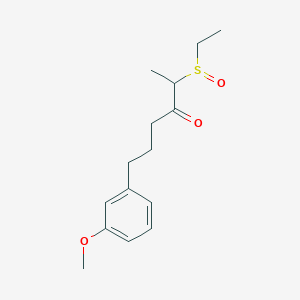
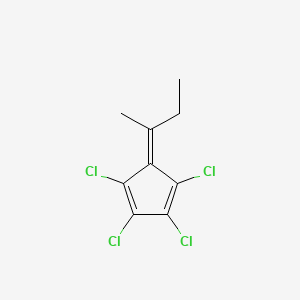
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
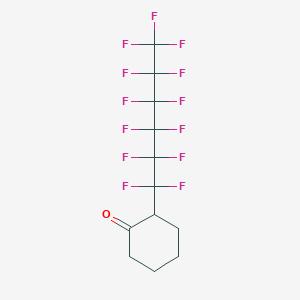
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
